molecular formula C12H14N4O B7522064 1-ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide

1-ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide

Cat. No.: B7522064
M. Wt: 230.27 g/mol
InChI Key: CYJJQSNDAVEJTA-UHFFFAOYSA-N
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Description

1-Ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a pyrazole ring, a pyridine moiety, and an amide functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide typically involves the reaction of 1-ethylpyrazole-3-carboxylic acid with pyridin-2-ylmethanamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-Ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide is not fully understood. it is believed to form stable complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. These interactions can lead to changes in cellular processes, including the induction of apoptosis in cancer cells and protection against oxidative damage.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring, pyridine moiety, and amide functional group, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-16-8-6-11(15-16)12(17)14-9-10-5-3-4-7-13-10/h3-8H,2,9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJJQSNDAVEJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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